molecular formula C20H21NO4S B2558957 N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396806-54-4

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2558957
CAS No.: 1396806-54-4
M. Wt: 371.45
InChI Key: ABLCRPYCUVMRDP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-23-18-8-2-3-9-19(18)25-15-20(22)21(14-16-6-4-12-24-16)11-10-17-7-5-13-26-17/h2-9,12-13H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLCRPYCUVMRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound notable for its unique structural features, including furan, thiophene, and methoxyphenoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse sources, highlighting significant findings from case studies and research.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure integrates multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its effects against different biological targets. Here are the primary areas of investigation:

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties often exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed promising results against several bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds with similar structures have been shown to interfere with critical signaling pathways associated with cancer cell survival.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. Notably, its potential as a tyrosinase inhibitor was highlighted in a recent study where related compounds demonstrated significant inhibitory effects with IC50 values lower than those of standard inhibitors like kojic acid .

Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of various furan and thiophene derivatives, including this compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the specific strain tested.

CompoundMIC (µg/mL)Target Bacteria
Compound A64E. coli
Compound B32S. aureus
N-Acetyl Compound128P. aeruginosa

Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound was tested on MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers.

Concentration (µM)Apoptosis Rate (%)
05
1015
2540
5070

The biological effects of this compound likely stem from its interactions with key molecular targets:

  • Enzyme Interaction : The compound may bind to active sites of enzymes such as tyrosinase, inhibiting their activity and preventing substrate conversion.
  • Cell Signaling Modulation : By interfering with signaling pathways involved in cell proliferation and survival, the compound can induce programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis.

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